(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains both chlorine and fluorine substituents on a phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: Common reagents and conditions include the use of protecting groups for the amine functionalities, followed by selective deprotection and functional group transformations.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or thiolates.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can modify the amine functionalities.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound .
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine: Without the chiral center.
1-(3-Chlorophenyl)ethane-1,2-diamine: Lacking the fluorine substituent.
Uniqueness
The presence of both chlorine and fluorine substituents, along with the chiral center, makes (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine unique
Biological Activity
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound notable for its chiral center, which imparts optical activity. Its molecular formula is C8H10ClFN2, and it has a molecular weight of approximately 188.63 g/mol. The presence of halogen substituents—specifically chlorine and fluorine—enhances its reactivity and potential biological activity, making it a candidate for pharmaceutical applications.
Structural Features
The compound's structure includes:
- Chiral Center : Contributes to its unique biological interactions.
- Halogen Substituents : The chlorine and fluorine atoms significantly influence the compound's binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C8H10ClFN2 |
Molecular Weight | 188.63 g/mol |
Chirality | (1S) |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate critical biological pathways, thereby influencing therapeutic outcomes.
Research indicates that the halogen substituents enhance the compound's binding affinities towards target proteins or enzymes. This specificity is crucial for its potential use in drug development, where efficacy and selectivity are paramount.
Case Studies and Research Findings
Recent studies have explored the biological properties of this compound in various contexts:
- Antimicrobial Activity : In vitro tests demonstrated that compounds with similar structures exhibit significant antimicrobial effects against Gram-negative bacteria, including Pseudomonas aeruginosa and Corynebacterium violaceum. For instance, compounds derived from diamines showed reductions in biofilm formation and bacterial viability at concentrations around 100 µM .
- Pharmacological Potential : A study focusing on hybrid compounds synthesized from this diamine highlighted its potential as a precursor in the development of new pharmaceuticals targeting various diseases, including cancer and bacterial infections .
- Molecular Docking Studies : Molecular docking assessments have shown promising results when this compound was tested against specific protein targets associated with diseases like breast cancer and COVID-19 . These studies suggest that the compound may inhibit key enzymes involved in disease progression.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Enantiomer with opposite chirality | Different biological activity due to chirality |
1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | Reduced reactivity compared to halogenated versions |
1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine | Similar halogen substitution | Enhanced binding affinity towards specific targets |
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
NMVRCSZPWAPRAY-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CN)N |
Origin of Product |
United States |
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